molecular formula C16H13NO2 B8814197 2-Propenoic acid, 2-cyano-3-(1-naphthalenyl)-, ethyl ester

2-Propenoic acid, 2-cyano-3-(1-naphthalenyl)-, ethyl ester

Cat. No. B8814197
M. Wt: 251.28 g/mol
InChI Key: LKIMUVKEQPRZFV-UHFFFAOYSA-N
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Patent
US04863904

Procedure details

To a solution of 7.8 g of cyanoacetic acid ethyl ester and 10.0 g of 1-naphthylaldehyde in 150 ml of benzene were added 2 ml of piperidine and 2 ml of acetic acid, the mixture was heated under reflux for 3 hours while removing water formed during the reaction using a molecular sieve. After cooling, the reaction mixture was washed successively with a saturated sodium bicarbonate aqueous solution, water, diluted hydrochloric acid and water, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was recrystallized from benzene-hexane to obtain 13.8 g of 2-cyano-3-(1-naphthyl)propenoic acid ethyl ester as light yellow crystals.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH2:5][C:6]#[N:7])[CH3:2].[CH:9]1[CH:14]=[C:13]2[CH:15]=[CH:16][CH:17]=[C:18]([CH:19]=O)[C:12]2=[CH:11][CH:10]=1.N1CCCCC1.C(O)(=O)C>C1C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:8])[C:5]([C:6]#[N:7])=[CH:19][C:18]1[C:12]2[C:13](=[CH:14][CH:9]=[CH:10][CH:11]=2)[CH:15]=[CH:16][CH:17]=1)[CH3:2]

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC=C2C=O
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
while removing water
CUSTOM
Type
CUSTOM
Details
formed during the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture was washed successively with a saturated sodium bicarbonate aqueous solution, water, diluted hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from benzene-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=CC1=CC=CC2=CC=CC=C12)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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